[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyaniline moiety and a chlorophenylacetate group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 3,4-dimethoxyaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(Methoxyphenyl)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(Ethoxyphenyl)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Uniqueness
Compared to similar compounds, [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is unique due to the presence of the 3,4-dimethoxyaniline moiety. This structural feature can influence its reactivity and potential applications, making it distinct from other related compounds. The specific arrangement of functional groups in this compound may also contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-8-7-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-3-5-13(19)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZOSBBRMFUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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